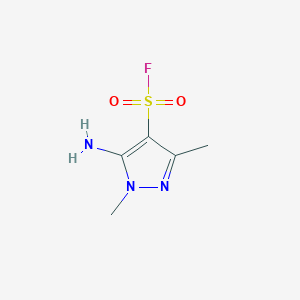

5-amino-1,3-dimethyl-1H-pyrazole-4-sulfonyl fluoride

Description

5-Amino-1,3-dimethyl-1H-pyrazole-4-sulfonyl fluoride is a heterocyclic compound featuring a pyrazole core substituted with amino, methyl, and sulfonyl fluoride groups. The sulfonyl fluoride moiety distinguishes it from conventional sulfonamides or sulfonyl chlorides, offering enhanced electrophilicity for nucleophilic reactions, a property leveraged in covalent drug discovery and click chemistry . For instance, sulfonyl fluorides are often synthesized via halogen exchange (e.g., replacing chloride with fluoride) or direct fluorination of sulfonic acid derivatives .

The pyrazole scaffold is notable for its planar aromatic structure, which facilitates π-π stacking interactions in biological systems. The amino group at position 5 may participate in hydrogen bonding, while the sulfonyl fluoride at position 4 introduces reactivity toward serine hydrolases or other nucleophilic targets. This combination makes the compound a candidate for protease inhibitor development or protein labeling applications.

Propriétés

IUPAC Name |

5-amino-1,3-dimethylpyrazole-4-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FN3O2S/c1-3-4(12(6,10)11)5(7)9(2)8-3/h7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVLZWVNRPPRQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1S(=O)(=O)F)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1,3-dimethyl-1H-pyrazole-4-sulfonyl fluoride can be achieved through several methods. One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives . This reaction typically occurs under mild conditions and can be catalyzed by various agents, including iodine .

Industrial Production Methods

Industrial production of this compound often involves large-scale cyclocondensation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH . The final product is purified through crystallization or other separation techniques to ensure its suitability for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

5-amino-1,3-dimethyl-1H-pyrazole-4-sulfonyl fluoride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various sulfonyl derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include various substituted pyrazoles, sulfonamides, and other heterocyclic compounds . These products are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals .

Applications De Recherche Scientifique

Pharmaceutical Applications

Antimalarial Activity

Research has indicated that derivatives of 5-amino-1,3-dimethyl-1H-pyrazole-4-sulfonyl fluoride can exhibit broad-spectrum antimalarial activity. For instance, a study demonstrated that a sulfonyl fluoride unit incorporated into pyrazole-based α-amino acids resulted in compounds with promising biological profiles suitable for further development as antimalarial agents .

Inhibition of p38 MAP Kinase

Another notable application is the discovery of selective inhibitors for p38 MAP kinase. High-throughput screening led to the identification of compounds based on the pyrazole scaffold that showed high oral bioavailability and selectivity for p38 MAP kinase, a target involved in inflammatory responses . The incorporation of specific moieties into the pyrazole structure enhanced its drug-like properties, making it a candidate for clinical trials.

Antipsychotic Properties

A derivative of this compound was evaluated for its antipsychotic-like effects. Behavioral tests indicated that this compound did not bind to dopamine receptors like traditional antipsychotics but exhibited unique pharmacological profiles, including causing clonic seizures in aged rodents . This highlights the compound's potential as a basis for developing new antipsychotic medications with distinct mechanisms of action.

Synthetic Applications

Synthesis of Pyrazole Derivatives

The compound serves as an important intermediate in the synthesis of various pyrazole derivatives. Its sulfonyl fluoride group allows for further functionalization, making it versatile in creating new compounds with tailored properties. For example, processes involving the halogenation of 5-amino-4-halogeno-1H-pyrazoles have been developed to produce intermediates useful in dye manufacturing and other applications .

Use in Photographic Couplers

5-Amino-1,3-dimethyl-1H-pyrazole derivatives are also utilized as intermediates for synthesizing pyrazoloazole couplers used in photographic materials. These couplers contribute to the coloration process in silver halide color photographic materials and are essential for producing high-quality images .

Table: Summary of Key Applications

Mécanisme D'action

The mechanism of action of 5-amino-1,3-dimethyl-1H-pyrazole-4-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparaison Avec Des Composés Similaires

Structural and Functional Analysis

The following table compares 5-amino-1,3-dimethyl-1H-pyrazole-4-sulfonyl fluoride with structurally related heterocycles, emphasizing substituent effects and applications:

*Calculated based on molecular formulas.

Key Findings:

Reactivity Differences: The sulfonyl fluoride group in the target compound exhibits higher electrophilicity compared to sulfonamides (e.g., in oxazole derivatives) or azides (e.g., in triazole analogs). This enables selective covalent binding to biological targets, a feature absent in sulfonamide-based compounds .

Biological Activity: Sulfonamide-containing oxazoles (e.g., 4-cyano-5-amino-1,3-oxazole sulfonamide) show antimicrobial activity, likely due to sulfonamide-mediated enzyme inhibition . In contrast, sulfonyl fluorides are more often used for irreversible enzyme inhibition or protein labeling.

Synthetic Challenges :

- Sulfonyl fluorides require specialized fluorinating agents (e.g., KF or DAST), whereas sulfonamides are typically synthesized via reaction with sulfonyl chlorides and amines under basic conditions .

- The triazole analog’s azide group necessitates careful handling, contrasting with the relative stability of sulfonyl fluorides .

Activité Biologique

5-Amino-1,3-dimethyl-1H-pyrazole-4-sulfonyl fluoride is a heterocyclic compound notable for its significant biological activity, particularly in the realm of enzyme inhibition. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C6H8N4O2S

- Molecular Weight : 188.22 g/mol

- Functional Group : Sulfonyl fluoride, which enhances electrophilicity and reactivity towards nucleophiles.

The biological activity of this compound primarily stems from its sulfonyl fluoride group. This group allows the compound to act as an electrophile, facilitating interactions with nucleophilic sites on enzymes and proteins. Such interactions can lead to the inhibition of specific enzymes, thereby modifying their functions and influencing various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, including p38 MAP kinase, which plays a crucial role in inflammatory responses and cancer progression .

- Antiproliferative Effects : Studies have shown that derivatives of this compound can induce cell cycle arrest and apoptosis in cancer cell lines, suggesting potential applications in cancer therapy .

- Therapeutic Potential : Due to its structural characteristics and mechanism of action, it has been explored for use in developing new therapeutic agents targeting specific diseases.

Enzyme Inhibition Studies

A study highlighted the synthesis of highly selective inhibitors for p38 MAP kinase derived from pyrazole compounds. The interaction between these inhibitors and the enzyme was characterized using X-ray crystallography, revealing critical binding interactions that enhance selectivity .

Anticancer Activity

In vitro studies demonstrated that this compound derivatives exhibited significant antiproliferative activity against various cancer cell lines. For instance, one derivative showed an IC50 value of 2.57 µM against the MDA-MB-436 breast cancer cell line, indicating it is approximately four times more potent than the reference drug Olaparib .

Cell Cycle Analysis

Further investigations into the cellular mechanisms revealed that treatment with this compound resulted in increased G2/M phase arrest in cancer cells. This suggests a mechanism where the compound disrupts normal cell cycle progression, leading to programmed cell death .

Comparative Analysis with Similar Compounds

| Compound Name | Functional Group | Unique Features |

|---|---|---|

| 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride | Sulfonyl chloride | More reactive due to chloride |

| 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | Sulfonamide | Different reactivity profile compared to sulfonyl fluoride |

| 1,3-Dimethyl-1H-pyrazole-4-sulfonic acid | Sulfonic acid | Less electrophilic than sulfonyl fluoride |

Q & A

Q. What synthetic methodologies are recommended for 5-amino-1,3-dimethyl-1H-pyrazole-4-sulfonyl fluoride?

A common approach involves cyclocondensation of precursors like acetoacetate derivatives with hydrazines, followed by sulfonylation. For instance, analogous pyrazole-sulfonyl compounds are synthesized via sequential condensation and azide-mediated reactions . Key steps include optimizing reaction time (6-12 hours), temperature (60-80°C), and stoichiometric ratios of sulfonylating agents. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the sulfonyl fluoride derivative.

Q. Which spectroscopic techniques are optimal for characterizing structural integrity?

Use a combination of FTIR (to confirm sulfonyl-F stretches at ~1350-1400 cm⁻¹), ¹H/¹³C NMR (to verify pyrazole ring protons and methyl group environments), and X-ray crystallography (for unambiguous confirmation of molecular geometry). For example, pyrazole-carboxylic acid derivatives were structurally validated using Hirshfeld surface analysis and DFT-calculated vibrational spectra .

Advanced Research Questions

Q. How can computational chemistry enhance reaction design for sulfonyl fluoride derivatives?

Implement quantum chemical calculations (e.g., DFT) to predict transition states and intermediates. The ICReDD framework integrates reaction path searches with experimental validation, narrowing optimal conditions (e.g., solvent polarity, catalyst selection) via feedback loops . For sulfonylation, compute Fukui indices to identify nucleophilic sites on the pyrazole core, guiding regioselective modifications.

Q. What strategies resolve discrepancies in reactivity data during sulfonylation?

Conduct controlled experiments varying:

- Temperature gradients (e.g., 40°C vs. 80°C) to assess kinetic vs. thermodynamic control.

- Solvent systems (polar aprotic vs. nonpolar) to evaluate solvation effects. Cross-validate results using HPLC-MS for purity and kinetic isotope effects to probe mechanistic pathways. Computational modeling (e.g., MD simulations) can reconcile conflicting data by identifying hidden variables like trace moisture or side reactions .

Q. How to optimize reactor parameters for scaling synthesis while maintaining yield?

Apply response surface methodology (RSM) to model interactions between variables (e.g., stirring rate, pressure, reagent flow). Subclass RDF2050112 emphasizes reactor design principles, such as:

- Continuous-flow systems for exothermic sulfonylation steps.

- Membrane separation (RDF2050104) to isolate intermediates in real-time . Pilot studies should monitor thermal stability via DSC to prevent decomposition.

Methodological Considerations

Q. What safety protocols are critical when handling sulfonyl fluoride intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.